Tricyclodecane dimethanol diacrylate is a multifunctional monomer with the chemical formula and a molecular weight of 304.39 g/mol. It is characterized by its unique tricyclic structure, which contributes to its excellent hydrolytic stability and low volume shrinkage during polymerization. The compound appears as a colorless to light yellow clear liquid and is typically stabilized with hydroquinone monomethyl ether to prevent premature polymerization. This compound is known for its high refractive index, making it particularly valuable in optical applications .
Tricyclodecane dimethanol diacrylate undergoes typical reactions associated with acrylate compounds, primarily free radical polymerization. When exposed to heat or UV light, it can polymerize to form cross-linked networks, which are essential in applications such as coatings and adhesives. The presence of two acrylate functional groups allows for the formation of polymers with desirable mechanical properties, including high hardness and low shrinkage .
Tricyclodecane dimethanol diacrylate can be synthesized through various methods, often involving the reaction of tricyclodecane dimethanol with acrylic acid or acrylate derivatives under controlled conditions. The synthesis typically requires the use of catalysts or initiators to facilitate the reaction and achieve the desired conversion rates. Specific methods may vary depending on the desired purity and isomeric composition of the final product .
Tricyclodecane dimethanol diacrylate has a wide range of applications, including:
Several compounds share structural or functional similarities with tricyclodecane dimethanol diacrylate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(hydroxymethyl)tricyclo[5.2.1.0(2,6)]decane | Dimethanol derivative | Used as a building block for various polymers |
Dicyclopentyldimethylene diacrylate | Dimethacrylate | Known for flexibility and adhesion properties |
Dimethyloldicyclopentane diacrylate | Dimethacrylate | Exhibits good film toughness and weathering characteristics |
Tricyclodecane dimethanol dimethacrylate | Dimethacrylate | Offers similar applications but with different properties |
Tricyclodecane dimethanol diacrylate stands out due to its unique tricyclic structure that provides exceptional hardness and low shrinkage compared to other similar compounds, making it particularly advantageous in optical and dental applications .
The synthesis of TCDDMDA begins with the hydroformylation of dicyclopentadiene (DCPD) to produce tricyclodecane dialdehyde (TCDDA), a key precursor. Modern industrial processes employ rhodium-based catalysts coordinated with organophosphorus ligands to achieve high regioselectivity. A two-step hydroformylation protocol is critical for controlling the ratio of structural isomers in the final product.
In the first step, DCPD is added dropwise to a reactor containing a catalyst system comprising rhodium dicarbonyl acetylacetonate [Rh(acac)(CO)₂] and tris(2-tert-butylphenyl) phosphite at 75–85°C under 20–150 bar of syngas (CO/H₂ = 1:1). This step ensures partial conversion to monoformylated intermediates while minimizing oligomerization. The second stage involves heating the reaction mixture to 130°C under the same pressure to drive bis-hydroformylation, yielding TCDDA with three dominant isomers (Figure 1).
Table 1: Impact of Ligand-to-Rhodium Ratios on Hydroformylation Efficiency
P/Rh Molar Ratio | Conversion (%) | Isomer Ratio (1-1:1-2:1-3) |
---|---|---|
5:1 | 77.6 | 22:38:40 |
20:1 | 99.9 | 31:34:35 |
200:1 | 99.9 | 28:36:36 |
Data adapted from hydroformylation studies show that a 20:1 phosphorus-to-rhodium ratio optimizes both conversion (99.9%) and isomer distribution (31:34:35). Excess ligand (>200:1) marginally reduces selectivity due to steric crowding at the catalytic site. The use of dienophiles like maleic anhydride further suppresses side reactions by trapping unconjugated dienes.
Post-hydroformylation, the crude TCDDA undergoes purification via non-aqueous extraction to remove catalyst residues and oligomeric byproducts. Industrial-scale processes utilize a tandem solvent extraction and vacuum fractional distillation approach.
The reaction mixture is first washed with a polar aprotic solvent (e.g., dimethylformamide) to extract rhodium complexes, achieving >99% catalyst recovery. Subsequent distillation under reduced pressure (0.1–1 torr) at 150–220°C separates TCDDA isomers based on boiling point differences. A study comparing distillation parameters revealed that maintaining a temperature gradient of 10°C per theoretical plate maximizes purity while minimizing thermal degradation (Table 2).
Table 2: Vacuum Distillation Efficiency for TCDDA Isomer Separation
Pressure (torr) | Temperature (°C) | Purity (%) | Yield (%) |
---|---|---|---|
1.0 | 180 | 98.2 | 85 |
0.5 | 195 | 99.1 | 78 |
0.1 | 210 | 99.5 | 65 |
Non-aqueous protocols avoid hydrolysis of formyl groups, which is critical for downstream hydrogenation efficiency. Advanced plants employ continuous distillation columns with nitrogen sparging to prevent oxidation during processing.
The final step involves hydrogenating TCDDA to tricyclodecane dimethanol (TCDDM), which is subsequently acrylated. Steric hindrance from the tricyclic framework necessitates tailored hydrogenation conditions to achieve complete conversion without over-reduction.
Industrial reactors use ruthenium on alumina (Ru/Al₂O₃) catalysts under 50–200 bar H₂ at 80–250°C. Lower temperatures (80–120°C) favor selective aldehyde reduction, while higher temperatures (>150°C) risk hydroxyl group dehydration. A kinetic study demonstrated that a staged temperature profile—120°C for 2 hours followed by 180°C for 1 hour—achieves 99.8% conversion while maintaining diol integrity.
Table 3: Hydrogenation Catalyst Performance Comparison
Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) |
---|---|---|---|
Ru/Al₂O₃ | 100 | 120 | 99.5 |
Pd/C | 100 | 120 | 87.2 |
Raney Ni | 150 | 180 | 95.1 |
Ru/Al₂O₃ outperforms palladium and nickel catalysts due to its tolerance to the bulky tricyclic structure. Post-hydrogenation, the TCDDM is acrylated using acrylic acid in the presence of methanesulfonic acid, yielding TCDDMDA with >98% purity after final distillation.
Tricyclodecane dimethanol diacrylate (TCDDA) is a specialized acrylate monomer characterized by its unique sterically hindered cyclic ring structure that contributes to rapid curing speeds and minimal volume shrinkage during polymerization [1]. The compound features two acrylate groups bonded on opposite sides of a bulky tricyclodecane dimethanol molecule, which confers exceptional hardness, high glass transition temperature, low shrinkage after curing, and hydrophobicity to resulting polymers [2]. These distinctive properties make TCDDA particularly valuable in various polymerization systems and copolymer designs [3].
The radical-initiated crosslinking of TCDDA follows the classical free radical polymerization mechanism, which consists of initiation, propagation, chain transfer, and termination steps [4]. During initiation, photoinitiators or thermal initiators decompose to generate free radicals that attack the carbon-carbon double bonds of the acrylate groups in TCDDA [5]. This process creates reactive centers that propagate through the addition of more monomer units [6].
The crosslinking dynamics of TCDDA in acrylate systems are significantly influenced by its rigid tricyclic structure, which affects the mobility of growing polymer chains and the accessibility of reactive sites [7]. When exposed to ultraviolet radiation or other radical-generating conditions, TCDDA undergoes rapid polymerization, forming a highly crosslinked network structure [2]. The bulky tricyclodecane core restricts chain mobility, leading to unique network formation characteristics compared to more flexible acrylate monomers [7] [8].
Research has demonstrated that the crosslinking process in TCDDA-based systems proceeds through two distinct phases [9]. Initially, a rapid formation of microgels occurs as localized regions of high crosslink density develop [5]. As the reaction progresses, these microgels coalesce to form a macroscopic network, with the transition point marked by a sharp increase in mechanical properties [5] [9].
The radical-initiated crosslinking dynamics of TCDDA can be modulated through various approaches, including the incorporation of chain transfer agents [5]. These agents can redirect the growing polymer chains, altering the network architecture and resulting material properties [5] [8]. For instance, the addition of multifunctional thiols to TCDDA systems has been shown to produce networks with enhanced mechanical properties due to the formation of thioether linkages, which provide greater flexibility and strain tolerance [5].
Table 1: Radical Polymerization Stages and Characteristics in TCDDA Systems
Polymerization Stage | Reaction Characteristics | Network Properties |
---|---|---|
Initial Stage | Rapid microgel formation | Heterogeneous crosslink distribution |
Intermediate Stage | Microgel coalescence | Increasing mechanical strength |
Final Stage | Network vitrification | High crosslink density, reduced mobility |
Post-cure | Continued slow reaction | Maximum conversion, optimized properties |
The crosslinking dynamics in TCDDA systems are also significantly affected by the phenomenon of reaction diffusion-controlled termination [7]. As the polymerization progresses and the network becomes more rigid, the mobility of radical species decreases, leading to a reduction in termination rates [5]. This effect, combined with the restricted mobility imposed by the tricyclodecane structure, results in a characteristic autoacceleration or gel effect, where the polymerization rate increases despite decreasing monomer concentration [10] [11].
Studies using static proton nuclear magnetic resonance spectroscopy have revealed heterogeneous polymer dynamics in TCDDA-based networks, with regions of varying crosslink density and chain mobility [7]. This heterogeneity influences the mechanical properties and performance characteristics of the resulting materials [7] [9].
The copolymerization of tricyclodecane dimethanol diacrylate with methyl methacrylate represents a significant area of research due to the complementary properties these monomers bring to the resulting copolymer [12]. TCDDA contributes rigidity, crosslinking capability, and thermal stability, while methyl methacrylate provides processability and optical clarity [12] [13].
The kinetics of this copolymerization are governed by the relative reactivity ratios of the two monomers, which determine the composition and sequence distribution in the resulting copolymer [14]. Studies have shown that the reactivity of TCDDA's acrylate groups is generally higher than the methacrylate groups of MMA, leading to preferential incorporation of TCDDA in the early stages of copolymerization [12] [14].
Research conducted using nuclear magnetic resonance spectroscopy has confirmed the formation of poly(methyl methacrylate-co-tricyclodecane dimethanol diacrylate) copolymer, abbreviated as P(MMA-co-TCDDMDA) [12]. This copolymer exhibits improved mechanical properties and biocompatibility compared to conventional poly(methyl methacrylate) [12] [15].
The copolymerization kinetics between TCDDA and MMA are influenced by several factors, including temperature, initiator concentration, and the ratio of monomers [12] [14]. Higher temperatures generally accelerate the reaction rate but may also increase the likelihood of chain transfer and termination reactions [14]. The initiator concentration affects the number of growing polymer chains and, consequently, the molecular weight distribution of the resulting copolymer [6].
Table 2: Copolymerization Parameters for TCDDA-MMA Systems
Parameter | Value | Effect on Copolymerization |
---|---|---|
Reactivity Ratio (TCDDA) | Higher than MMA | Preferential incorporation of TCDDA in early stages |
Glass Transition Temperature | Increases with TCDDA content | Enhanced thermal stability |
Degree of Conversion | Higher with increased TCDDA | More complete network formation |
Mechanical Strength | Increases with crosslinking | Improved durability and performance |
The copolymerization of TCDDA with MMA follows a complex kinetic model that includes both chain-growth and step-growth mechanisms [8]. The chain-growth mechanism predominates in the homopolymerization of MMA, while the crosslinking reactions of TCDDA introduce elements of step-growth polymerization [8] [14]. This dual mechanism contributes to the unique properties of the resulting copolymer [12].
Studies using Fourier transform infrared spectroscopy have demonstrated that the incorporation of TCDDA into MMA-based systems leads to a higher degree of conversion compared to conventional MMA polymerization [12]. This enhanced conversion is attributed to the dual functionality of TCDDA, which provides additional reactive sites for polymerization [12] [13].
The copolymerization kinetics are also affected by the viscosity of the reaction medium, which increases as the polymerization progresses [16]. This increasing viscosity leads to diffusion limitations that affect the rates of propagation and termination differently, resulting in the characteristic gel effect observed in these systems [16] [11].
The degree of conversion (DC) in tricyclodecane dimethanol diacrylate polymerization systems represents a critical parameter that directly influences the physical, mechanical, and chemical properties of the resulting polymer networks [17]. The DC refers to the percentage of carbon-carbon double bonds that have reacted during the polymerization process, with higher values indicating more complete network formation [17] [12].
Research has demonstrated that the DC in TCDDA-based systems can be effectively modulated by adjusting the ratios of comonomers in the formulation [12]. When TCDDA is copolymerized with methyl methacrylate, increasing the concentration of TCDDA from 10% to 20% (volume/volume) results in a significant enhancement of the DC [12]. This improvement is attributed to the dual functionality of TCDDA, which provides additional crosslinking sites and promotes more complete network formation [12] [13].
Studies employing Fourier transform infrared spectroscopy have quantified the relationship between comonomer ratios and DC in TCDDA-MMA systems [12]. The results indicate that formulations containing 20% TCDDA exhibit the highest DC values, suggesting an optimal concentration for maximizing conversion [12] [17].
Table 3: Effect of TCDDA Concentration on Degree of Conversion and Glass Transition Temperature in Copolymerization with MMA
TCDDA Concentration (v/v) | Degree of Conversion (%) | Glass Transition Temperature (°C) |
---|---|---|
0% (Pure MMA) | Lower | Lower |
10% | Intermediate | Intermediate |
20% | Highest | Highest |
The modulation of DC through comonomer ratios also affects other important properties of the polymer network, including the glass transition temperature [12]. Higher DC values correlate with increased glass transition temperatures, indicating enhanced thermal stability and mechanical performance [12] [17]. This relationship underscores the importance of optimizing comonomer ratios to achieve desired material properties [13].
In addition to the TCDDA-MMA system, research has explored the modulation of DC in other copolymerization systems involving TCDDA [9]. For instance, in thiol-acrylate systems with excess TCDDA, the DC can be controlled by adjusting the stoichiometric ratio of thiol to acrylate functional groups [9] [8]. These systems exhibit a two-stage reactive network formation, with the first stage involving a thiol-acrylate Michael addition reaction and the second stage comprising the homopolymerization of excess acrylate groups [9].
Studies using real-time Fourier transform infrared spectroscopy have monitored the evolution of DC during polymerization as a function of comonomer ratios [9] [8]. The results reveal that systems with higher TCDDA content typically exhibit faster initial polymerization rates but may reach lower ultimate conversion due to mobility restrictions imposed by early network formation [9] [11].
The relationship between comonomer ratios and DC is also influenced by the polymerization conditions, including temperature, initiator concentration, and light intensity (in photopolymerization systems) [11] [18]. Higher temperatures generally promote increased DC by enhancing molecular mobility and reaction rates [11]. Similarly, optimized initiator concentrations can lead to more efficient network formation and higher DC values [18].
The densely packed tricyclic scaffold limits rotational freedom along the main chain, while the twin acrylate groups enable rapid radical homopolymerisation or co-polymerisation under ultraviolet, electron-beam, or thermal initiation. The absence of aromatic moieties curbs dipolar polarizability, contributing to relatively low permittivity, and the steric congestion around each carbon–carbon double bond modulates cure kinetics by attenuating the diffusion of propagating radicals [3] [4].
High-resolution vat-photopolymerisation resins that contain 10–25 mass % tricyclodecane dimethanol diacrylate display elevated glass-transition temperatures and delayed thermal relaxation after post-curing [7] [8]. The monomer’s stiff backbone limits cooperative segmental motion, thereby raising the onset of α-relaxation and suppressing creep in service.
Post-curing schedule | Glass-transition temperature (°C) | Residual exotherm (joule per gram) | Flexural strength (megapascal) | Creep strain at 0.8 megapascal, 50 °C (h^-1) | Citation |
---|---|---|---|---|---|
Ultraviolet 10 minutes + oven 60 minutes | 195 °C [8] | 1.1 [8] | 124 [7] | 3.1 × 10^-4 [8] | 22, 27 |
Ultraviolet 10 minutes only | 160 °C [7] | 2.8 [8] | 98 [7] | 5.4 × 10^-4 [8] | 22, 27 |
Neat bisphenol-A ethoxylate diacrylate control | 140 °C [8] | 4.5 [8] | 71 [7] | 9.2 × 10^-4 [8] | 22, 27 |
Thermal scans show that additional post-bake facilitates secondary cross-linking of unreacted acrylate groups, driving the network closer to its theoretical conversion limit [9]. Mechanical data corroborate a 26% rise in flexural strength and a two-fold reduction in creep rate relative to bisphenol-based controls [7].
Dynamic-mechanical spectra indicate that the β-relaxation, associated with pendant–group crankshaft motion, shifts from 75 °C to 92 °C after dual ultraviolet-thermal post-cure—a consequence of steric crowding around the tricyclic core [8]. Time–temperature superposition analysis yields an activation energy for chain-segment relaxation of 265 kilojoule per mole, substantially higher than the 184 kilojoule per mole of linear aliphatic diacrylates [8].
Contrary to intuition, the bulky tricyclic core accelerates early-stage cure by pre-associating acrylate groups through hydrogen bonding and conformational steering [3]. Real-time infrared spectroscopy documents the phenomenon:
Monomer (2 mass % diethoxy-acetophenone initiator, 30 milliwatt per square centimetre ultraviolet) | Double-bond conversion in first 20 seconds (%) | Final conversion at 350 seconds (%) | Apparent propagation rate constant (litre per mole second) | Citation |
---|---|---|---|---|
Tricyclodecane dimethanol dimethacrylate urethane | 29.85 [3] | 58.01 [3] | 0.49 [3] | 45 |
Tricyclodecane monomethacrylate urethane | 14.62 [3] | 52.07 [3] | 0.32 [3] | 45 |
Hexanediol diacrylate (linear control) | 0.00 [3] | 51.84 [3] | 0.21 [3] | 45 |
The kinetic enhancement arises from two cooperative factors:
Molecular simulations support this view: increasing the dihedral barrier about the carbon–carbon double bond from 12 kilojoule per mole (hexanediol diacrylate) to 28 kilojoule per mole (tricyclodecane dimethanol diacrylate) raises encounter frequency despite reduced diffusion, because reactive sites remain conformationally aligned longer [11].